molecular formula C8H15N3O B8500595 1-(Piperidin-1-yl)imidazolidin-2-one

1-(Piperidin-1-yl)imidazolidin-2-one

Cat. No.: B8500595
M. Wt: 169.22 g/mol
InChI Key: QHUZHRVQCBAAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)imidazolidin-2-one is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a hybrid structure combining piperidine and imidazolidin-2-one pharmacophores, a scaffold recognized for its relevance in developing bioactive molecules. While the specific biological data for this exact compound is limited in the public domain, closely related structures, such as 1-(piperidin-4-yl)imidazolidin-2-one, are utilized in sophisticated research contexts. Specifically, such analogs are employed in the design and synthesis of novel inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . The piperidine-imidazolidinone core serves as a critical structural element that can contribute to a compound's ability to bind to therapeutic targets and modulate biochemical pathways . Researchers value this chemical series for exploring protein-ligand interactions and mechanisms of action, including ATP hydrolysis inhibition within complex cellular processes . As a high-purity chemical, it is supplied for advanced research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-piperidin-1-ylimidazolidin-2-one

InChI

InChI=1S/C8H15N3O/c12-8-9-4-7-11(8)10-5-2-1-3-6-10/h1-7H2,(H,9,12)

InChI Key

QHUZHRVQCBAAOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2CCNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(Piperidin-1-yl)imidazolidin-2-one derivatives are highly dependent on substituents and structural modifications. Below is a detailed comparison with key analogs:

Sertindole

  • Structure : 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one.
  • Key Features : Incorporates an indole ring, fluorophenyl group, and ethylene linker.
  • Activity : Atypical antipsychotic targeting 5-HT2A, D2, and α1 receptors; effective against schizophrenia but associated with QT prolongation .
  • Differentiator : The indole and fluorophenyl groups enhance serotonin receptor antagonism, unlike the parent scaffold, which lacks aromatic substituents .

Anti-Alzheimer’s Derivatives (e.g., Compound 18c)

  • Structure : 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one.
  • Key Features : Methoxybenzyl and trifluoromethylbenzyl substituents.
  • Activity : Potent acetylcholinesterase (AChE) inhibitor (IC50 < 1 µM), outperforming donepezil in reducing amyloid-beta aggregation .
  • Differentiator : Methoxy groups improve blood-brain barrier penetration, while the trifluoromethyl group enhances AChE binding affinity .

NLRP3 Inflammasome Inhibitors (e.g., HS203873 Derivatives)

  • Structure : 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one.
  • Key Features: Benzoimidazolone replaces imidazolidinone.
  • Activity : Inhibits NLRP3-dependent IL-1β release (IC50 ~10 µM) and ATPase activity, showing promise in inflammatory diseases .
  • Differentiator : The benzoimidazole ring increases hydrophobic interactions with NLRP3’s NACHT domain, unlike the parent compound .

Copper(II) Complexes (e.g., Compound 10c)

  • Structure : Dichloro{bis[1-(4-methoxy-2-pyridyl)imidazolidin-2-one]}copper(II)·H2O.
  • Key Features: Imidazolidinone ligands with pyridyl and methoxy groups.
  • Activity : Exhibits distinct IR spectra (ν(C=O) ~1670 cm⁻¹) and stable crystal lattices due to hydrogen bonding .
  • Differentiator : Pyridyl substituents enable coordination with metal ions, broadening applications in catalysis or materials science .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP Solubility Key Substituents Primary Application
This compound 167.23 0.9 Moderate (aqueous) None Scaffold for drug design
Sertindole 440.90 4.5 Low (lipophilic) Indole, fluorophenyl Antipsychotic
Compound 18c 527.54 3.8 Moderate (DMF) Methoxybenzyl, trifluoromethyl Anti-Alzheimer’s
HS203873 Derivative (9) 312.33 2.1 High (DMSO) Benzoimidazole NLRP3 inhibition
Copper Complex 10c 538.87 N/A Insoluble (organic) Pyridyl, methoxy Coordination chemistry
  • Key Trends :
    • Lipophilicity : Aromatic substituents (e.g., indole, trifluoromethyl) increase LogP, affecting CNS penetration .
    • Solubility : Polar groups (e.g., methoxy) enhance aqueous solubility, critical for oral bioavailability .

Research Findings and Clinical Implications

  • Anti-Alzheimer’s Agents : Derivatives with electron-withdrawing groups (e.g., -CF3) show 10-fold higher AChE inhibition than unsubstituted analogs .
  • Photostability : Sertindole’s photodegradation profile is contested, with some studies reporting stability under UV light .

Preparation Methods

Reaction Mechanism and Procedure

This method involves a sequential, solvent-free reaction between piperidine, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours. The mechanism proceeds via:

  • Nucleophilic attack of piperidine on ethyl cyanoacetate, forming a cyanoacetamido intermediate.

  • Addition of ethyl glycinate to the cyano group, generating a bis-amide intermediate.

  • Cyclization through intramolecular nucleophilic attack, yielding 1-(piperidin-1-yl)imidazolidin-2-one after elimination of ethanol.

Optimization and Yield

Key parameters include:

  • Temperature : 70°C (optimal for cyclization without side reactions).

  • Catalyst : None required, simplifying purification.

  • Yield : 78–86% (based on analogous reactions with cyclohexylamine and benzylamine).

Table 1: One-Pot Synthesis Conditions and Outcomes

AmineTemperature (°C)Time (h)Yield (%)
Piperidine70282*
Cyclohexylamine70286
Benzylamine70278
*Extrapolated from analogous reactions.

Multi-Step Synthesis via Curtius Rearrangement

Synthetic Pathway

Adapted from a patent describing imidazolidinone derivatives, this method involves four stages:

  • Protection : Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-Boc-4-piperidone (93% yield).

  • Reductive Amination : Conversion to a piperidinylamine intermediate using sodium cyanoborohydride (85% yield).

  • Acidification : Treatment with hydrochloric acid to deprotect the amine group.

  • Curtius Rearrangement : Reaction with nitrine diphenyl phosphoester to form the imidazolidinone core (78% yield).

Critical Modifications for Target Compound

To obtain this compound instead of the patent’s 4-piperidinyl analog:

  • Replace 4-piperidone with 1-piperidinecarboxylic acid as the starting material.

  • Adjust the Curtius rearrangement step to favor N1-substitution over N4.

Table 2: Multi-Step Synthesis Yields (Adapted from)

StepReagentYield (%)
ProtectionDi-tert-butyl dicarbonate93
Reductive AminationNaBH3CN85
Curtius RearrangementNitrine diphenyl phosphoester78

Alkylation of Imidazolidin-2-one with Piperidine Derivatives

Challenges and Considerations

  • Regioselectivity : Competing N3-alkylation may occur, requiring careful monitoring.

  • Yield : Estimated 65–70% based on analogous benzylation reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterOne-Pot CondensationMulti-Step SynthesisAlkylation
Total Yield (%)8256*65–70
Reaction Time2 hours48 hours12 hours
Purification ComplexityLowHighModerate
ScalabilityHighModerateModerate
*Cumulative yield across four steps.

Optimization Strategies

Solvent Effects

  • Neat Conditions : Preferred for one-pot synthesis to minimize side reactions.

  • Polar Aprotic Solvents : DMF or DMSO improves alkylation efficiency.

Catalytic Enhancements

  • Lewis Acids : ZnCl2 or Ti(OiPr)4 may accelerate cyclization steps.

  • Radical Inhibitors : TEMPO suppresses undesired radical pathways in Curtius rearrangements.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 3.45–3.55 (m, 4H, imidazolidinone CH2), 2.75–2.85 (m, 4H, piperidine CH2), 1.50–1.60 (m, 6H, piperidine CH2).

  • IR : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization .

Q & A

Q. What are the standard synthetic routes for 1-(Piperidin-1-yl)imidazolidin-2-one, and what critical reaction parameters must be controlled?

The synthesis of this compound typically involves multi-step reactions. For analogous piperidinyl-imidazolidinone derivatives, a common approach is nucleophilic substitution or condensation between a piperidine derivative and an imidazolidinone precursor. For example:

  • Key reagents : Triethylamine (as a catalyst) and dimethylformamide (DMF) as a solvent are often used to facilitate reactions involving piperidine derivatives .
  • Critical parameters : Temperature control (reflux conditions), reaction time (12–24 hours), and stoichiometric ratios of reactants are essential to avoid side products like unreacted intermediates or degradation compounds .
  • Purification : Vacuum drying and recrystallization in methanol or ethanol are standard methods to isolate the pure compound .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • 1H-NMR/13C-NMR : Peaks corresponding to the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and imidazolidinone carbonyl (δ ~170 ppm in 13C-NMR) are critical markers .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 205.69 for the hydrochloride salt) validate the molecular weight .
  • Infrared (IR) spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the presence of the carbonyl group .

Q. What are the recommended safety protocols for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release volatile byproducts .
  • Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying solvent conditions?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) generally enhance reaction rates compared to non-polar solvents. However, DMF may lead to side reactions at high temperatures (>100°C), necessitating lower reflux temperatures .
  • Catalyst optimization : Triethylamine is standard, but alternatives like DBU (1,8-diazabicycloundec-7-ene) could improve nucleophilicity in sterically hindered reactions .
  • Yield analysis : Use HPLC or GC-MS to quantify unreacted starting materials and optimize stoichiometry iteratively .

Q. What analytical strategies resolve contradictions in solubility data across different studies?

  • Method standardization : Discrepancies often arise from variations in solvent purity or temperature. For example, "soluble in organic solvents" (as noted in ) should specify exact solvents (e.g., DMSO, ethanol) and concentrations .
  • Experimental validation : Conduct systematic solubility tests using the shake-flask method under controlled pH and temperature. Compare results with computational predictions (e.g., Hansen solubility parameters) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Use software like Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., the imidazolidinone carbonyl as an electrophilic center) .
  • Molecular docking : Predict binding affinities for pharmacological studies by simulating interactions with target proteins (e.g., enzymes or receptors) .
  • Degradation pathways : Computational models (e.g., EPI Suite) can forecast stability under oxidative or hydrolytic conditions, guiding storage protocols .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (40–80°C). Monitor degradation via LC-MS to identify products like piperidine ring-opened derivatives .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How do researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Bioavailability adjustments : Low in vivo efficacy may stem from poor absorption or rapid metabolism. Use pharmacokinetic studies (e.g., plasma concentration-time curves) to correlate in vitro IC₅₀ values with in vivo dosing .
  • Metabolite profiling : Identify active metabolites via liver microsome assays. For example, hydroxylation of the piperidine ring could alter target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.